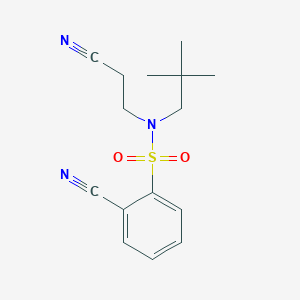![molecular formula C17H14BrN3O2 B7428644 Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate](/img/structure/B7428644.png)
Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate is a complex organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate typically involves multiple steps:
Formation of the Quinazoline Moiety: This can be achieved through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions applied.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its therapeutic effects.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate can be compared with other quinazoline derivatives:
Methyl 4-[(quinazolin-4-ylamino)methyl]benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Bromo-4-[(quinazolin-4-ylamino)methyl]benzoic acid: The carboxylic acid derivative, which may have different solubility and reactivity properties.
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-23-17(22)11-6-7-12(14(18)8-11)9-19-16-13-4-2-3-5-15(13)20-10-21-16/h2-8,10H,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNUHWMHRFZKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CNC2=NC=NC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(3-Fluorophenyl)sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7428563.png)
![1-[(4-fluorophenyl)methyl]-N-[1-(2-methylpropylsulfonyl)piperidin-4-yl]cyclopropane-1-carboxamide](/img/structure/B7428567.png)
![Ethyl 2-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7428580.png)

![N'-(1,3-dihydro-2-benzofuran-5-yl)-N-[4-(methylcarbamoyl)phenyl]oxamide](/img/structure/B7428594.png)
![methyl N-[3-[[4-[2-(3-chlorophenyl)acetyl]-3-methylpiperazine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7428598.png)
![1-(oxan-4-yl)-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7428605.png)
![2-[cyano(phenyl)methyl]-N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyrrolidine-1-carboxamide](/img/structure/B7428609.png)
![N-[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]-N'-(3-nitrophenyl)oxamide](/img/structure/B7428628.png)
![Tert-butyl 3-[(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B7428629.png)
![2-[cyano(phenyl)methyl]-N-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7428636.png)
![2-[cyano(phenyl)methyl]-N-[4-(dimethylamino)-3-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7428638.png)
![1H-indazol-6-yl 2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B7428645.png)
![2-ethyl-2-methyl-N-(1-oxaspiro[5.5]undecan-4-yl)morpholine-4-carboxamide](/img/structure/B7428659.png)
